molecular formula C15H13Cl2NO3 B303045 3,5-dichloro-4-ethoxy-N-(2-hydroxyphenyl)benzamide

3,5-dichloro-4-ethoxy-N-(2-hydroxyphenyl)benzamide

Cat. No. B303045
M. Wt: 326.2 g/mol
InChI Key: WIFIAZZPAWXUQM-UHFFFAOYSA-N
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Description

3,5-dichloro-4-ethoxy-N-(2-hydroxyphenyl)benzamide, also known as DCEHB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-ethoxy-N-(2-hydroxyphenyl)benzamide is not fully understood, but it has been suggested that it may act through various pathways. 3,5-dichloro-4-ethoxy-N-(2-hydroxyphenyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3,5-dichloro-4-ethoxy-N-(2-hydroxyphenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3,5-dichloro-4-ethoxy-N-(2-hydroxyphenyl)benzamide has been shown to scavenge free radicals and protect against oxidative stress.
Biochemical and Physiological Effects:
3,5-dichloro-4-ethoxy-N-(2-hydroxyphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in animal models. 3,5-dichloro-4-ethoxy-N-(2-hydroxyphenyl)benzamide has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its antioxidant properties. In cancer cells, 3,5-dichloro-4-ethoxy-N-(2-hydroxyphenyl)benzamide has been shown to induce cell cycle arrest and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

3,5-dichloro-4-ethoxy-N-(2-hydroxyphenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. 3,5-dichloro-4-ethoxy-N-(2-hydroxyphenyl)benzamide has also been shown to have low toxicity in animal models. However, there are also limitations to using 3,5-dichloro-4-ethoxy-N-(2-hydroxyphenyl)benzamide in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its potential applications in the field of medicine.

Future Directions

There are several future directions for the study of 3,5-dichloro-4-ethoxy-N-(2-hydroxyphenyl)benzamide. Further studies are needed to elucidate its mechanism of action and potential applications in the field of medicine. 3,5-dichloro-4-ethoxy-N-(2-hydroxyphenyl)benzamide could be studied for its potential use as a radioprotective agent, as well as its potential applications in the treatment of inflammatory diseases and cancer. Additionally, the synthesis method of 3,5-dichloro-4-ethoxy-N-(2-hydroxyphenyl)benzamide could be optimized to increase the yield and purity of the compound.
Conclusion:
In conclusion, 3,5-dichloro-4-ethoxy-N-(2-hydroxyphenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It has been synthesized using various methods and has shown promising results in various studies. 3,5-dichloro-4-ethoxy-N-(2-hydroxyphenyl)benzamide has been studied for its potential anti-inflammatory, analgesic, antipyretic, and anticancer properties. Its mechanism of action is not fully understood, and further studies are needed to elucidate its potential applications in the field of medicine.

Synthesis Methods

3,5-dichloro-4-ethoxy-N-(2-hydroxyphenyl)benzamide can be synthesized using various methods, including the reaction between 3,5-dichloro-4-ethoxybenzoyl chloride and 2-hydroxyaniline in the presence of a base, or the reaction between 3,5-dichloro-4-ethoxybenzoic acid and 2-hydroxyaniline in the presence of a dehydrating agent. The yield of 3,5-dichloro-4-ethoxy-N-(2-hydroxyphenyl)benzamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent used.

Scientific Research Applications

3,5-dichloro-4-ethoxy-N-(2-hydroxyphenyl)benzamide has been studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. 3,5-dichloro-4-ethoxy-N-(2-hydroxyphenyl)benzamide has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3,5-dichloro-4-ethoxy-N-(2-hydroxyphenyl)benzamide has also been studied for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in animal models.

properties

Product Name

3,5-dichloro-4-ethoxy-N-(2-hydroxyphenyl)benzamide

Molecular Formula

C15H13Cl2NO3

Molecular Weight

326.2 g/mol

IUPAC Name

3,5-dichloro-4-ethoxy-N-(2-hydroxyphenyl)benzamide

InChI

InChI=1S/C15H13Cl2NO3/c1-2-21-14-10(16)7-9(8-11(14)17)15(20)18-12-5-3-4-6-13(12)19/h3-8,19H,2H2,1H3,(H,18,20)

InChI Key

WIFIAZZPAWXUQM-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2O)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2O)Cl

Origin of Product

United States

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